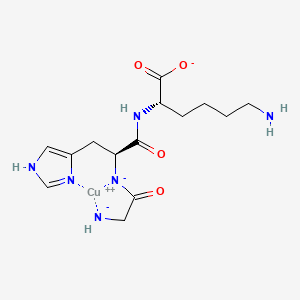
Copper tripeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper tripeptide, also known as glycyl-L-histidyl-L-lysine copper complex, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine. This compound has a strong affinity for copper ions and was first isolated from human plasma. It can also be found in saliva and urine. This compound is known for its various biological activities, including wound healing, anti-inflammatory effects, and stimulation of collagen synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper tripeptide can be synthesized by combining the tripeptide glycyl-L-histidyl-L-lysine with copper ions. The synthesis involves the following steps:
Preparation of the Tripeptide: The tripeptide glycyl-L-histidyl-L-lysine is synthesized using standard solid-phase peptide synthesis techniques.
Complexation with Copper Ions: The synthesized tripeptide is then mixed with a copper salt, such as copper(II) sulfate, in an aqueous solution.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis followed by complexation with copper ions. The process includes:
Solid-Phase Peptide Synthesis: Automated peptide synthesizers are used to produce the tripeptide in large quantities.
Purification: The synthesized tripeptide is purified using techniques such as high-performance liquid chromatography.
Complexation: The purified tripeptide is then reacted with copper ions in a controlled environment to form the this compound complex.
Análisis De Reacciones Químicas
Types of Reactions
Copper tripeptide undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, where it reduces other molecules by donating electrons.
Substitution: This compound can participate in substitution reactions, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of this compound.
Reduction: Reducing agents such as ascorbic acid can be used in reactions involving this compound.
Substitution: Ligands such as imidazole can be used to replace one of the ligands in the this compound complex.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the major products are typically oxidized substrates, while in reduction reactions, the major products are reduced substrates .
Aplicaciones Científicas De Investigación
Copper tripeptide has a wide range of scientific research applications, including:
Medicine: this compound is used in dermatology for its skin-repairing properties.
Industry: The compound is used in cosmetic products for its anti-aging and skin-rejuvenating properties.
Mecanismo De Acción
Copper tripeptide exerts its effects through several mechanisms:
Copper Ion Delivery: The tripeptide facilitates the delivery of copper ions to cells, which are essential for various enzymatic processes.
Gene Expression Modulation: This compound can modulate the expression of a large number of genes, promoting a healthier state of gene expression.
Antioxidant Activity: The compound exhibits significant antioxidant activity, protecting cells from oxidative stress.
Anti-Inflammatory Effects: This compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Copper tripeptide can be compared with other similar compounds, such as:
Copper Glycyl-L-histidyl-L-lysine: This compound is similar to this compound but has different ligand sequences, affecting its biological activity.
Copper Glycyl-L-histidyl-L-lysine: Another similar compound with a different ligand sequence, which also affects its activity.
Uniqueness
This compound is unique due to its strong affinity for copper ions and its ability to modulate gene expression, promote wound healing, and exhibit antioxidant and anti-inflammatory effects .
Similar Compounds
Propiedades
Fórmula molecular |
C14H21CuN6O4- |
|---|---|
Peso molecular |
400.90 g/mol |
Nombre IUPAC |
copper;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H23N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+2/p-2/t10-,11-;/m0./s1 |
Clave InChI |
LREZPQNYQZAPJC-ACMTZBLWSA-L |
SMILES isomérico |
C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
SMILES canónico |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)










![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
